molecular formula C9H18N2O B15055320 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde

1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde

Cat. No.: B15055320
M. Wt: 170.25 g/mol
InChI Key: OSJUXPDWOHXSBC-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a dimethylaminoethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde typically involves the reaction of pyrrolidine with 2-(dimethylamino)ethyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the oxidation step.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Pyrrolidine-2-carboxylic acid.

    Reduction: 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The dimethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

    Pyrrolidine-2-carbaldehyde: Lacks the dimethylaminoethyl group, making it less versatile in terms of chemical reactivity.

    1-(2-(Dimethylamino)ethyl)pyrrolidine: Lacks the aldehyde group, limiting its ability to participate in oxidation and reduction reactions.

    N,N-Dimethylpyrrolidine: Lacks both the aldehyde and dimethylaminoethyl groups, resulting in different chemical properties and applications.

Uniqueness: 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde is unique due to the presence of both the dimethylaminoethyl and aldehyde groups, which confer a combination of reactivity and biological activity not found in similar compounds. This dual functionality makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrrolidine-2-carbaldehyde

InChI

InChI=1S/C9H18N2O/c1-10(2)6-7-11-5-3-4-9(11)8-12/h8-9H,3-7H2,1-2H3

InChI Key

OSJUXPDWOHXSBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCCC1C=O

Origin of Product

United States

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